2-(1-Amino-cuban-4-yl)-ethanol
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Overview
Description
2-(1-Amino-cuban-4-yl)-ethanol is a chemical compound with a unique cubane structure. Cubane is a hydrocarbon with a cubic geometry, which imparts unique chemical properties to its derivatives. The presence of an amino group and an ethanol moiety in this compound makes it an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-cuban-4-yl)-ethanol typically involves the functionalization of cubane derivatives. One common method is the nitration of cubane to form nitrocubane, followed by reduction to aminocubane. The amino group is then reacted with ethylene oxide to introduce the ethanol moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-cuban-4-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Amino-cuban-4-yl)-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Amino-cuban-4-yl)-ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The ethanol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-cuban-4-yl)-methanol: Similar structure but with a methanol moiety instead of ethanol.
1-Amino-cuban-4-yl-acetic acid: Contains an acetic acid group instead of ethanol.
Uniqueness
2-(1-Amino-cuban-4-yl)-ethanol is unique due to its combination of the cubane structure with an amino and ethanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(4-aminocuban-1-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c11-10-6-3-7(10)5-8(10)4(6)9(3,5)1-2-12/h3-8,12H,1-2,11H2 |
InChI Key |
IAJFOIDASKQUBE-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C12C3C4C1C5C2C3C45N |
Origin of Product |
United States |
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